molecular formula C13H19BO2 B1379890 4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane CAS No. 1446443-35-1

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

Cat. No. B1379890
CAS RN: 1446443-35-1
M. Wt: 218.1 g/mol
InChI Key: IXXAHCZZPHENLU-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is a dioxaborinane compound that has been studied for its potential applications in scientific research. It is a cyclic boron-containing compound that can be used in various research applications due to its unique properties.

Scientific Research Applications

1. Reagent for Transition Metal-Catalyzed Couplings

4,4,6-Trimethyl-1,3,2-dioxaborinane serves as an effective reagent in transition metal-catalyzed couplings. Notably, it provides stability and reactivity advantages over traditional reagents in vinylboronate Heck couplings, demonstrating improved selectivity and ease of preparation (Lightfoot et al., 2003). Similarly, it's an excellent reagent for palladium-catalyzed borylations of aryl bromides and iodides, facilitating the efficient production of boronic esters which are crucial intermediates in cross-coupling reactions (PraveenGanesh et al., 2008).

2. In Synthesis of Polyenes and Oxazinyl Derivatives

This compound is used as a two-carbon building block in the stereoselective synthesis of polyenes. It offers a route to synthesize 1,6-diphenyl-1,3,5-hexatrienes with varying alkene geometries through a series of controlled reactions (Lightfoot et al., 2005). Moreover, it reacts with dinitriles to form bis(5,6-dihydro-4,4,6-trimethyl-1,3-4H-oxazin-2-yl) derivatives, highlighting its versatility in synthesizing diverse organic compounds (Kuznetsov et al., 2010).

3. Conformational Analysis and Structural Studies

The compound also finds application in conformational studies. Its conformational isomerization has been extensively analyzed through quantum-chemical calculations and NMR spectroscopic data. These studies shed light on the structural dynamics and stability of 4,4,6-trimethyl-1,3,2-dioxaborinane and its derivatives, contributing to our understanding of their chemical behavior (Kuznetsov, 2011).

4. Application in Borylation Reactions

The stability and cost-effectiveness of 4,4,6-trimethyl-1,3,2-dioxaborinane make it a preferred choice for borylation reactions. It's used in conjunction with Buchwald's palladium catalyst for the borylation of reactive aryl halides, yielding boronic esters efficiently and affordably (PraveenGanesh et al., 2010).

properties

IUPAC Name

4,4,6-trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-7-5-6-8-12(10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXAHCZZPHENLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6-Trimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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